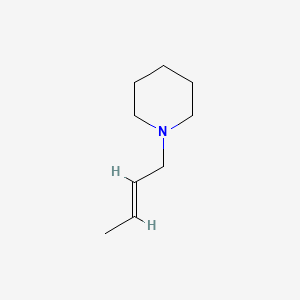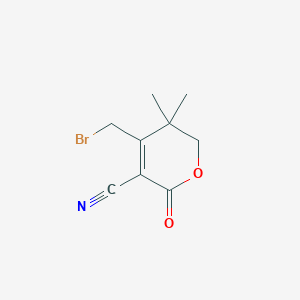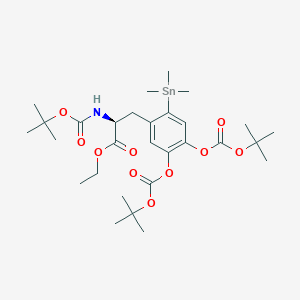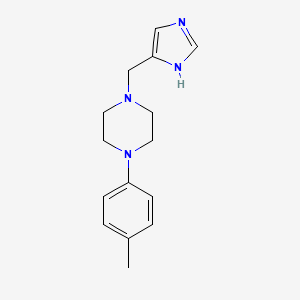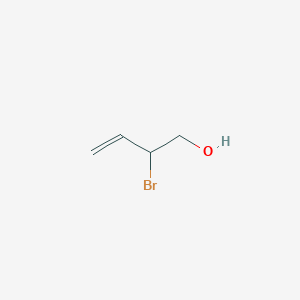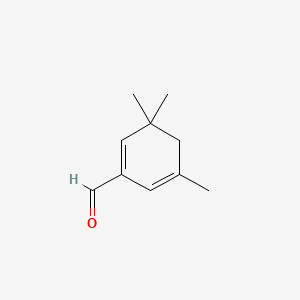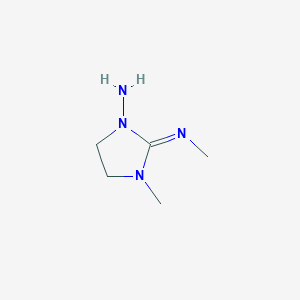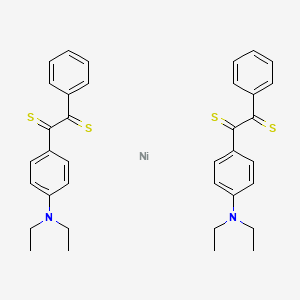
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide is a chiral compound with two hydroxymethyl groups and a carboxamide group attached to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with formaldehyde and subsequent conversion to the carboxamide. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Substituted cyclopropane derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide: The enantiomer of the compound with similar properties but different stereochemistry.
Cyclopropane-1,1-dicarboxamide: Lacks the hydroxymethyl groups but shares the cyclopropane and carboxamide features.
1,2-bis(hydroxymethyl)cyclopropane: Similar structure but without the carboxamide group.
Uniqueness
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H11NO3/c7-5(10)6(3-9)1-4(6)2-8/h4,8-9H,1-3H2,(H2,7,10)/t4-,6-/m0/s1 |
Clave InChI |
HXUKTVFRPMPONY-NJGYIYPDSA-N |
SMILES isomérico |
C1[C@H]([C@]1(CO)C(=O)N)CO |
SMILES canónico |
C1C(C1(CO)C(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




